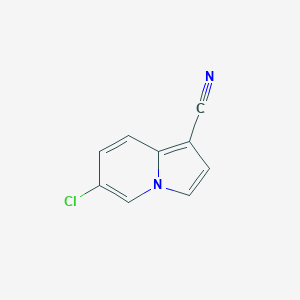

6-chloro-1-Indolizinecarbonitrile

Beschreibung

6-Chloro-1-Indolizinecarbonitrile is a heterocyclic compound featuring an indolizine core, a bicyclic structure comprising a six-membered ring fused to a five-membered ring with one nitrogen atom. The compound is substituted with a chlorine atom at position 6 and a cyano group (-CN) at position 1.

Eigenschaften

Molekularformel |

C9H5ClN2 |

|---|---|

Molekulargewicht |

176.60 g/mol |

IUPAC-Name |

6-chloroindolizine-1-carbonitrile |

InChI |

InChI=1S/C9H5ClN2/c10-8-1-2-9-7(5-11)3-4-12(9)6-8/h1-4,6H |

InChI-Schlüssel |

INIPTMHVGODLBV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CN2C=C1Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-Indolizinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-cyanocyclopropane-1-carboxylic acid with a base and iodine, which leads to the formation of the indolizine ring . The reaction conditions, such as solvent polarity and steric hindrances, play a crucial role in the stability and yield of the product.

Industrial Production Methods: Industrial production of 6-Chloro-1-Indolizinecarbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Chlor-1-Indolizincarbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig von den verwendeten Oxidationsmitteln.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Formen der Verbindung führen.

Substitution: Die Chlor-Gruppe in 6-Chlor-1-Indolizincarbonitril kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Indolizin-2-carbonsäuren führen, während die Reduktion Indolizin-1-amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

6-Chlor-1-Indolizincarbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als Schlüsselzwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen und Naturstoffanaloga.

Biologie: Die Verbindung wird bei der Entwicklung von bioaktiven Molekülen mit potenziellen therapeutischen Anwendungen eingesetzt.

Industrie: Die Verbindung wird bei der Produktion von Agrochemikalien und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-1-Indolizincarbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren, was zu den gewünschten biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen oder der Virusreplikation beteiligt sind .

Ähnliche Verbindungen:

Indol: Eine strukturell verwandte Verbindung mit einer breiten Palette von biologischen Aktivitäten.

Indolizin: Die Stammverbindung von 6-Chlor-1-Indolizincarbonitril, bekannt für ihre vielfältige chemische Reaktivität.

1-Cyancyclopropan-1-carbonsäure: Ein Vorläufer, der bei der Synthese von 6-Chlor-1-Indolizincarbonitril verwendet wird.

Einzigartigkeit: 6-Chlor-1-Indolizincarbonitril ist einzigartig aufgrund des Vorhandenseins sowohl einer Chlor- als auch einer Nitrilgruppe, was seine Reaktivität und Vielseitigkeit in der organischen Synthese erhöht. Seine Fähigkeit, verschiedene chemische Umwandlungen einzugehen, macht es zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.

Wirkmechanismus

The mechanism of action of 6-Chloro-1-Indolizinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 6-chloro-1-Indolizinecarbonitrile (inferred structure) with four structurally related compounds from the evidence:

Key Observations :

- Indolizine vs. Indazole/Indole : The indolizine core (bicyclic with one nitrogen) differs from indazole (benzene fused to pyrazole) and indole (benzene fused to pyrrole). These structural differences influence electronic properties and biological interactions.

- In contrast, the 6-chloro substituent in the hypothetical 6-chloro-1-Indolizinecarbonitrile may increase lipophilicity, altering solubility and membrane permeability compared to unsubstituted analogs .

- Synthetic Feasibility: The benzodithiazine derivative () demonstrates a 90% yield via hydrazine substitution, suggesting that similar strategies could optimize the synthesis of chloro- and cyano-substituted indolizines .

Purity and Stability

- The indazole derivative (6-chloro-1H-indazole-5-carbonitrile) is reported at 95% purity, indicating robust synthetic protocols for chloro-cyano heterocycles .

- The indole derivative (1-Acetyl-1H-indole-6-carbonitrile) achieves ≥98% purity, highlighting the stability of cyano groups in indole frameworks under standard storage conditions .

Biologische Aktivität

Introduction

6-Chloro-1-indolizinecarbonitrile is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

6-Chloro-1-indolizinecarbonitrile is characterized by the presence of an indolizine ring fused with a carbonitrile group and a chlorine atom. This unique structure contributes to its reactivity and potential interactions with biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClN2 |

| Molecular Weight | 192.63 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of 6-chloro-1-indolizinecarbonitrile is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism includes:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are critical in cell signaling pathways. For instance, studies indicate that it can inhibit DYRK1A, a kinase involved in cellular growth and differentiation, with an IC50 in the micromolar range .

- Receptor Modulation : The chlorine atom at position six may enhance binding affinity to certain receptors, influencing physiological responses such as inflammation and cell proliferation.

Anticancer Properties

Recent studies have highlighted the potential of 6-chloro-1-indolizinecarbonitrile as an anticancer agent. It has demonstrated efficacy in inhibiting cancer cell lines through:

- Cell Viability Assays : Compounds similar to 6-chloro-1-indolizinecarbonitrile were tested on HeLa cells, showing minimal cytotoxicity up to concentrations of 3 μM while effectively inhibiting DYRK1A activity .

Anti-inflammatory Effects

The compound's structural attributes suggest that it could modulate inflammatory pathways. Research indicates that derivatives of indole compounds often exhibit anti-inflammatory properties, potentially making 6-chloro-1-indolizinecarbonitrile a candidate for further investigation in pain management therapies.

Case Study 1: DYRK1A Inhibition

A study evaluated a series of indole-3-carbonitriles, including derivatives akin to 6-chloro-1-indolizinecarbonitrile. The findings revealed that these compounds could significantly inhibit DYRK1A activity in vitro, suggesting their utility in treating diseases where DYRK1A is implicated .

Case Study 2: Cytotoxicity Evaluation

Another investigation focused on the cytotoxic effects of various indole derivatives on cancer cell lines. Results indicated that compounds closely related to 6-chloro-1-indolizinecarbonitrile exhibited selective cytotoxicity against specific cancer types while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.